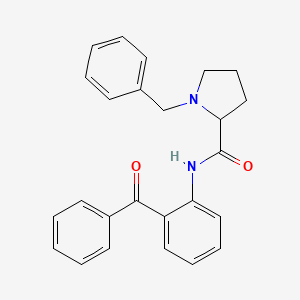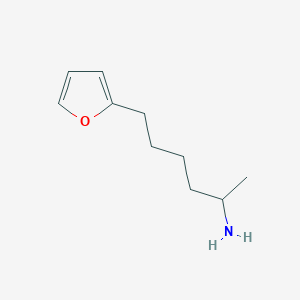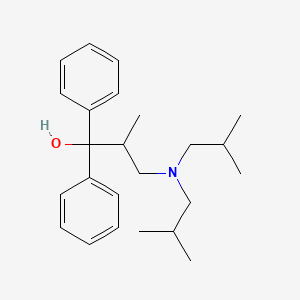
3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide is a chemical compound that features a chlorophenyl group attached to an acrylamide moiety, with a triazole ring as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of acryloyl chloride with an appropriate amine under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the acrylamide backbone.
Attachment of the Triazole Ring: The triazole ring can be attached through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)propionamide: Similar structure but with a propionamide backbone.
3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)butyramide: Similar structure but with a butyramide backbone.
Uniqueness
3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide is unique due to its acrylamide backbone, which provides distinct chemical properties and reactivity compared to its analogs
Propiedades
Fórmula molecular |
C11H9ClN4O |
|---|---|
Peso molecular |
248.67 g/mol |
Nombre IUPAC |
(E)-3-(2-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C11H9ClN4O/c12-9-4-2-1-3-8(9)5-6-10(17)15-11-13-7-14-16-11/h1-7H,(H2,13,14,15,16,17)/b6-5+ |
Clave InChI |
AHIYYRSSKSVQKB-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=NN2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC=NN2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid](/img/structure/B11999113.png)

![4-Phenyl-4-[(pyridine-4-carbonyl)-hydrazono]-butyric acid](/img/structure/B11999120.png)
![4-Bromobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11999129.png)
![Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B11999137.png)


![2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11999165.png)
![methyl 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11999174.png)

![3-methyl-2H-benzo[b][1,4]thiazine hydrochloride](/img/structure/B11999189.png)


